Octyl thiomaltoside (CAS 148616-91-5) is a highly purified, non-ionic detergent featuring an eight-carbon alkyl chain linked to a maltose headgroup via a robust thioether (S-glycosidic) bond. With a molecular weight of 470.6 g/mol and excellent aqueous solubility (≥ 20% at 0-5°C), it is primarily procured for the mild extraction, solubilization, and stabilization of integral membrane proteins . As a maltoside-class surfactant, it effectively disrupts lipid-protein interactions without denaturing the target protein, making it a critical reagent for structural biology workflows such as X-ray crystallography and cryo-electron microscopy (cryo-EM).
Substituting Octyl thiomaltoside with its direct O-linked analog, Octyl maltoside (OM), or longer-chain variants like Dodecyl maltoside (DDM), introduces significant processability bottlenecks. OM possesses an O-glycosidic bond that is highly susceptible to enzymatic cleavage by glycosidases present in crude cell lysates, leading to premature micelle collapse and protein aggregation during extended purification protocols . Furthermore, OM requires a much higher working concentration due to its high critical micelle concentration (CMC ~23.4 mM) [1]. Conversely, while DDM is highly stable and effective, its extremely low CMC (~0.17 mM) makes it notoriously difficult to remove via dialysis when downstream applications require detergent exchange [1]. OTM bridges this gap by providing enzymatic resistance and an intermediate CMC, preventing the failures associated with generic alternatives.
The primary structural differentiation of OTM is its S-glycosidic linkage, which replaces the standard oxygen bridge found in Octyl maltoside (OM). This thioether bond renders OTM highly resistant to hydrolysis by native α- and β-glycosidases commonly co-extracted in cell lysates . While O-linked maltosides can degrade over the course of multi-day crystallization trials or prolonged dialysis—leading to a drop in detergent concentration and subsequent protein precipitation—OTM maintains its structural integrity and micellar stability under identical conditions [1].
| Evidence Dimension | Enzymatic and hydrolytic stability |
| Target Compound Data | Resistant to glycosidase cleavage (S-linked) |
| Comparator Or Baseline | Octyl maltoside (OM): Susceptible to glycosidase cleavage (O-linked) |
| Quantified Difference | Extended half-life in crude lysates |
| Conditions | Incubation with native cell lysates during extended purification |
Ensures the long-term stability of the protein-detergent complex during extended purification and crystallization workflows without requiring continuous detergent supplementation.
OTM exhibits a critical micelle concentration (CMC) of approximately 8.5 mM (0.40% w/v) in water . This is significantly lower than its O-linked counterpart, Octyl maltoside (OM), which has a CMC of ~23.4 mM, allowing OTM to form stable micelles at lower concentrations and reducing reagent consumption[1]. Crucially, compared to Dodecyl maltoside (DDM, CMC ~0.17 mM), OTM's CMC is high enough to allow for rapid and efficient removal or exchange via standard dialysis[1]. This intermediate CMC profile provides a distinct processability advantage when transitioning membrane proteins into alternative environments.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~8.5 mM |
| Comparator Or Baseline | Octyl maltoside (~23.4 mM) and Dodecyl maltoside (~0.17 mM) |
| Quantified Difference | 2.7-fold lower CMC than OM; 50-fold higher CMC than DDM |
| Conditions | Aqueous solution at room temperature |
Allows for cost-effective micelle formation while maintaining the ability to easily remove the detergent via standard dialysis, a critical step in structural biology sample preparation.
Beyond structural stability, OTM excels in maintaining the functional state of extracted proteins. Studies evaluating the solubilization of the H(+)-translocating ATPase (F0F1) from cytoplasmic membranes demonstrated that the specific activity of the enzyme solubilized with alkyl thiomaltosides (including OTM) was significantly higher than when solubilized with standard non-ionic detergents like octyl glucoside (OG) or heptyl thioglucoside[1]. The maltoside headgroup combined with the octyl chain provides a mild environment that prevents the delipidation-induced inactivation often seen with shorter-chain or harsher detergents [2].
| Evidence Dimension | Enzyme Specific Activity Post-Solubilization |
| Target Compound Data | High retention of specific activity |
| Comparator Or Baseline | Octyl glucoside (OG) / Heptyl thioglucoside |
| Quantified Difference | Measurably higher specific activity than OG-solubilized samples |
| Conditions | Solubilization of F0F1 ATPase from inner membranes |
Guarantees that procured material yields functionally active protein preparations for downstream biochemical assays, rather than just structurally intact but inactive complexes.
Because OTM is resistant to enzymatic degradation, it is a highly suitable choice for multi-week vapor diffusion or lipidic cubic phase (LCP) crystallization trials where trace glycosidases might degrade standard O-linked maltosides and cause premature protein precipitation .
The 8.5 mM CMC of OTM makes it ideal for workflows that require the initial extraction of a protein followed by rapid detergent removal or exchange into amphipols or nanodiscs prior to vitrification on cryo-EM grids.
Given its ability to maintain high specific activity in complexes like the F0F1 ATPase, OTM is a targeted selection for the solubilization of delicate, multi-subunit membrane enzymes intended for downstream kinetic or functional assays where over-delipidation must be avoided [1].